molecular formula C10H17NOS B2665500 N-(2,2-Dimethylthian-4-yl)prop-2-enamide CAS No. 2167408-96-8

N-(2,2-Dimethylthian-4-yl)prop-2-enamide

Cat. No.: B2665500
CAS No.: 2167408-96-8
M. Wt: 199.31
InChI Key: VGZBKAGFNUZIDJ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthian-4-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a thianyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthian-4-yl)prop-2-enamide typically involves the reaction of 2,2-dimethylthiolane with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthian-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The thianyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base to facilitate the substitution reactions.

Major Products

Scientific Research Applications

N-(2,2-Dimethylthian-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where thianyl derivatives have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthian-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The thianyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enamide moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)prop-2-enamide: This compound is structurally similar but contains an aminophenyl group instead of a thianyl group.

    Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate): A polymeric derivative used in industrial applications.

Uniqueness

N-(2,2-Dimethylthian-4-yl)prop-2-enamide is unique due to the presence of the thianyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(2,2-dimethylthian-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-4-9(12)11-8-5-6-13-10(2,3)7-8/h4,8H,1,5-7H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZBKAGFNUZIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCS1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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